1-(Ethoxytrisulfanyl)ethan-1-one
Description
1-(Ethoxytrisulfanyl)ethan-1-one is a sulfur-rich organic compound characterized by an ethoxy group (–OCH₂CH₃) and a trisulfanyl (–S–S–S–) substituent attached to a ketone-bearing ethanone backbone. Such compounds are often explored in materials science, catalysis, and pharmaceutical chemistry due to their unique electronic and steric profiles .
Properties
CAS No. |
61268-23-3 |
|---|---|
Molecular Formula |
C4H8O2S3 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
S-(ethoxydisulfanyl) ethanethioate |
InChI |
InChI=1S/C4H8O2S3/c1-3-6-8-9-7-4(2)5/h3H2,1-2H3 |
InChI Key |
XULNVMVLOAPANJ-UHFFFAOYSA-N |
SMILES |
CCOSSSC(=O)C |
Canonical SMILES |
CCOSSSC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key ethanone derivatives with sulfur or aromatic substituents, highlighting structural differences and their implications:
Key Observations :
- Thermal Stability : Derivatives like 1f () exhibit defined melting points (~137–138°C), suggesting moderate stability under thermal stress, whereas thiophenyl derivatives () may decompose at higher temperatures due to complex aromatic systems .
- Synthetic Flexibility : Compounds such as 1-(4-bromophenyl)ethan-1-one () are synthesized at 40°C, indicating mild conditions compatible with sensitive functional groups .
Reactivity and Catalytic Potential
- Sulfanylidene Derivatives : The dimethyl(oxo)-λ⁶-sulfanylidene group in participates in ruthenium-catalyzed reactions, forming stable intermediates via sulfur-oxygen interactions. This suggests that the trisulfanyl group in the target compound could act as a ligand or redox-active site in transition-metal catalysis .
- Thiophene-Based Analogues : Thiophenyl substituents () enhance π-conjugation, making these compounds suitable for optoelectronic materials. The trisulfanyl group may similarly influence charge transport but with increased steric hindrance .
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